molecular formula C17H22N2OS B11640481 3-cyclohexyl-2-(propylsulfanyl)quinazolin-4(3H)-one

3-cyclohexyl-2-(propylsulfanyl)quinazolin-4(3H)-one

Cat. No.: B11640481
M. Wt: 302.4 g/mol
InChI Key: FJOJFIKENRCJLH-UHFFFAOYSA-N
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Description

3-Cyclohexyl-2-(propylsulfanyl)-3,4-dihydroquinazolin-4-one is a chemical compound belonging to the quinazolinone family. Quinazolinones are known for their diverse pharmacological activities, including analgesic, anti-inflammatory, and anticonvulsant properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-cyclohexyl-2-(propylsulfanyl)-3,4-dihydroquinazolin-4-one typically involves the reaction of cyclohexylamine with various aldehydes and ketones. One common method starts with the preparation of 3-cyclohexyl-2-hydrazinoquinazolin-4-one from cyclohexylamine. This intermediate is then reacted with propylsulfanyl reagents under controlled conditions to yield the target compound .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-Cyclohexyl-2-(propylsulfanyl)-3,4-dihydroquinazolin-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the propylsulfanyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Various nucleophiles depending on the desired substitution product.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce the corresponding alcohols or amines.

Scientific Research Applications

3-Cyclohexyl-2-(propylsulfanyl)-3,4-dihydroquinazolin-4-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-cyclohexyl-2-(propylsulfanyl)-3,4-dihydroquinazolin-4-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or bind to specific receptors in the central nervous system, leading to its observed pharmacological effects . The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-Phenyl-3-substituted quinazolines
  • 2-Methyl-3-substituted quinazolines
  • 2-Methylthio-3-substituted quinazolines
  • 2,3-Disubstituted quinazolines

Uniqueness

3-Cyclohexyl-2-(propylsulfanyl)-3,4-dihydroquinazolin-4-one is unique due to its specific substitution pattern, which imparts distinct pharmacological properties. Compared to other similar compounds, it may exhibit different levels of potency and selectivity in its biological activities .

Properties

Molecular Formula

C17H22N2OS

Molecular Weight

302.4 g/mol

IUPAC Name

3-cyclohexyl-2-propylsulfanylquinazolin-4-one

InChI

InChI=1S/C17H22N2OS/c1-2-12-21-17-18-15-11-7-6-10-14(15)16(20)19(17)13-8-4-3-5-9-13/h6-7,10-11,13H,2-5,8-9,12H2,1H3

InChI Key

FJOJFIKENRCJLH-UHFFFAOYSA-N

Canonical SMILES

CCCSC1=NC2=CC=CC=C2C(=O)N1C3CCCCC3

Origin of Product

United States

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